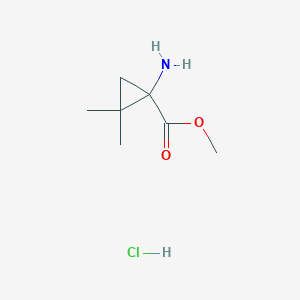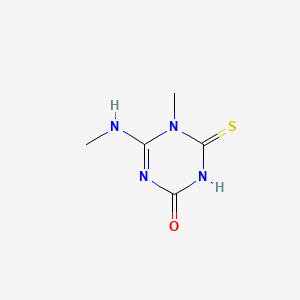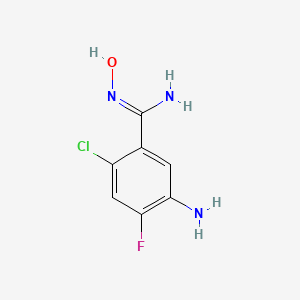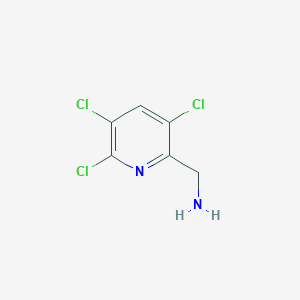
(3,5,6-Trichloropyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5,6-Trichloropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H5Cl3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trichloropyridin-2-yl)methanamine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with chlorinating agents such as chlorine gas or thionyl chloride under controlled conditions. The resulting trichloropyridine is then subjected to amination reactions using ammonia or amine derivatives to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
(3,5,6-Trichloropyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully dechlorinated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3,5,6-Trichloropyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3,5,6-Trichloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Triclopyr: An herbicide with a similar pyridine structure but different functional groups.
Chlorpyrifos: An organophosphate pesticide with a similar pyridine ring but different substituents.
2,3,5-Trichloropyridine: A closely related compound with similar chemical properties.
Uniqueness
(3,5,6-Trichloropyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H5Cl3N2 |
|---|---|
Peso molecular |
211.5 g/mol |
Nombre IUPAC |
(3,5,6-trichloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H5Cl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H,2,10H2 |
Clave InChI |
HYYLMQUMFSPLIL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)Cl)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


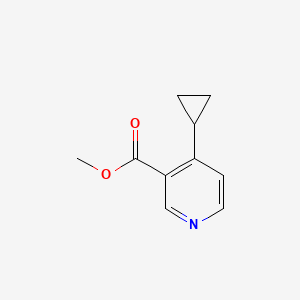
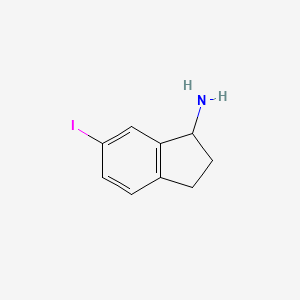
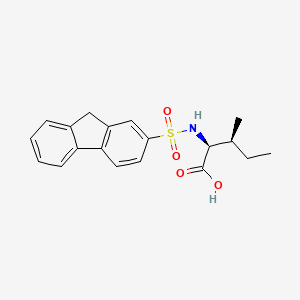
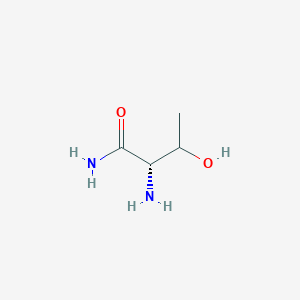
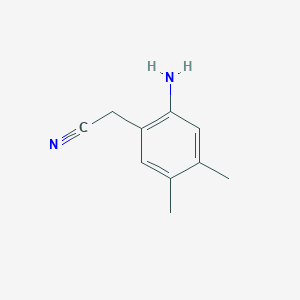

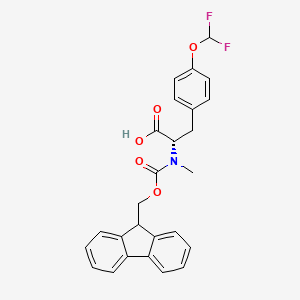
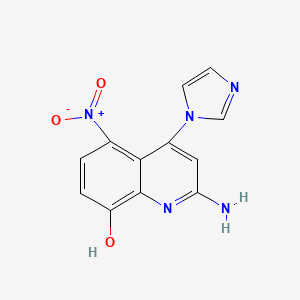

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
